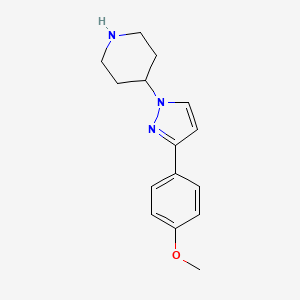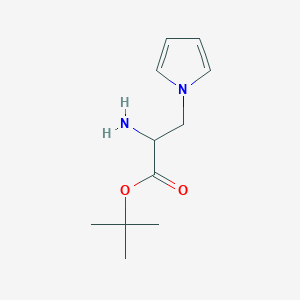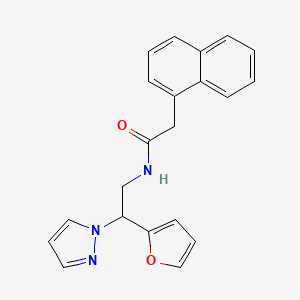![molecular formula C15H19ClN2O2 B2941175 1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride CAS No. 2470439-82-6](/img/structure/B2941175.png)
1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a member of the class of beta-carbolines . It has been employed in alkaloid synthesis and in studies on neurodegenerative diseases .
Synthesis Analysis
In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The cis and trans isomers were separated using column chromatography .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) and mass spectrometry (MS) can provide information about the functional groups and molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in the synthesis of other compounds. For instance, it has been used as a reactant for the synthesis of the indolyl-β-carboline alkaloid eudistomin U .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using high-resolution mass spectrometry .Aplicaciones Científicas De Investigación
Biological Potential of Indole Derivatives
Indole derivatives, such as the compound , have been found to possess various biological activities . These include:
- Antiviral Activity : Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Anti-inflammatory Activity : They have potential anti-inflammatory properties, which could be useful in treating conditions like arthritis .
- Anticancer Activity : Some indole derivatives have shown promise in inhibiting the growth of cancer cells .
Protein Disulfide Isomerase (PDI) Inhibition
The compound has been used as a PDI inhibitor . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues in proteins, which affects protein folding. Inhibiting PDI can help study the functional conservation of PDIs in human embryonic kidney cells .
Cell Signaling Studies
This compound may be used in protein disulfide isomerase-mediated cell signaling studies . It can help understand how cells communicate with each other, which is crucial in many biological processes, including immune response and cell growth.
Apoptosis Prevention
The compound was first identified in a screen for compounds that prevent apoptosis induced by mutant huntingtin protein . Apoptosis, or programmed cell death, is a normal part of cell life cycle, but excessive apoptosis can lead to diseases like Huntington’s.
Neuroprotection
The compound has shown neuroprotective effects. It protected rat neurons from cell death triggered by Aβ peptide , which is implicated in Alzheimer’s disease.
C–C Bond Formation
Organoboron derivatives, which this compound could potentially be converted into, are commonly used reagents for C–C bond formation . This is a fundamental reaction in organic chemistry, used in the synthesis of many complex organic molecules.
Synthesis of Molecules for Biological Studies
The compound can be used as a reactant in the synthesis of molecules for biological studies . These include cytotoxicity studies, insecticidal activities, and the synthesis of isoquinolines, β-carbolines, and 3-deazapurines .
Drug Discovery
Screening compounds and fragments containing boron, which this compound could potentially be converted into, are of particular interest in drug discovery . They can act as covalent modifiers selectively acting at serine residues in the active site of the biological target .
Direcciones Futuras
Propiedades
IUPAC Name |
1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-8(2)13-14-10(7-12(17-13)15(18)19)9-5-3-4-6-11(9)16-14;/h3-6,8,12-13,16-17H,7H2,1-2H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFUFTIWTALSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

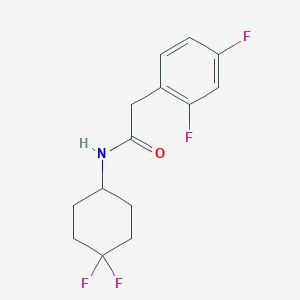
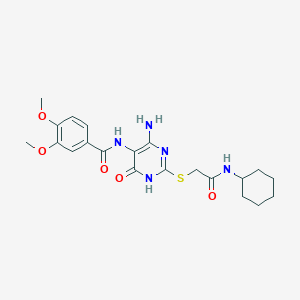
![N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2941096.png)
![4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2941097.png)

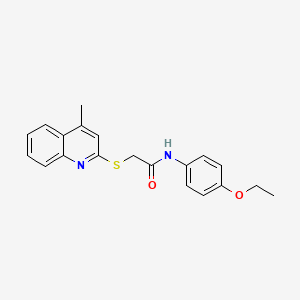
![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid](/img/structure/B2941102.png)
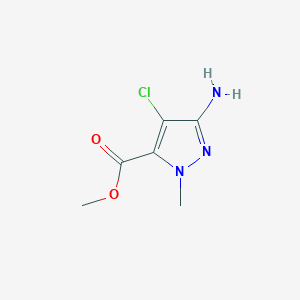
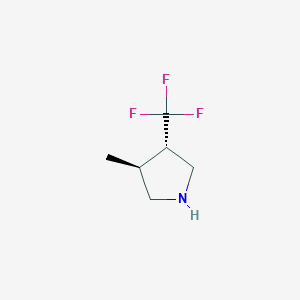
![N-[4-(4-pentylcyclohexyl)phenyl]-1-indolinecarboxamide](/img/structure/B2941105.png)

